1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 79080-31-2) is a highly specialized, fluorinated heterocyclic building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceuticals [1]. Featuring a pyrazole core substituted with a trifluoromethyl group at C3 and methyl groups at N1 and C5, this compound serves as a critical precursor for regioselective functionalization. The 5-methyl group acts as a masked carboxylic acid, susceptible to industrial autoxidation, while the electron-withdrawing CF3 group imparts metabolic stability and lipophilicity to downstream active ingredients. Its distinct substitution pattern makes it indispensable for developing succinate dehydrogenase inhibitor (SDHI) fungicides and specialized sulfonamide libraries where precise spatial arrangement of the pharmacophore is mandatory.
Substituting 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole with its regioisomer, 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole, or non-fluorinated analogs fundamentally alters the downstream chemical space [1]. In industrial oxidation workflows, the regioisomer yields the 3-carboxylic acid rather than the targeted 5-carboxylic acid, preventing the correct assembly of target agrochemical active ingredients. Furthermore, replacing the CF3 group with a cyano or methyl group drastically alters the electron density of the pyrazole core, compromising the regioselectivity of electrophilic substitutions at the C4 position and leading to unpredictable photochemical transpositions. Procurement of this exact regioisomer is therefore non-negotiable for synthetic routes requiring strict C5-oxidation or C4-sulfonation.
The synthesis of specific pyrazole-5-carboxylic acids requires a precursor that can undergo selective oxidation without disrupting the rest of the molecule. Under industrial Co/Mn/Br-catalyzed liquid-phase autoxidation conditions, 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole demonstrates a 96.8% conversion rate, selectively oxidizing the 5-methyl group to yield 1-methyl-3-trifluoromethylpyrazole-5-carboxylic acid [1]. In contrast, utilizing the regioisomer 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole strictly yields the 3-carboxylic acid derivative. This regioselective oxidation is critical for producing the correct spatial orientation required for binding in target biological systems.
| Evidence Dimension | Regioselective oxidation product |
| Target Compound Data | 96.8% conversion to 5-carboxylic acid |
| Comparator Or Baseline | 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole (yields 3-carboxylic acid) |
| Quantified Difference | 100% divergence in the regiochemistry of the resulting carboxylic acid |
| Conditions | Co/Mn/Br catalyst, acetic acid, 160 °C, O2 pressure |
Procurement of the correct regioisomer is essential to synthesize the 5-carboxylic acid intermediates required for modern SDHI fungicides.
During UV-mediated photochemical transposition to form imidazoles, the nature of the C3 substituent dictates the reaction pathway. Research demonstrates that 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole undergoes exclusively a 1,5-interchange pathway, likely via a diazabicyclopentene intermediate [1]. In sharp contrast, cyano-substituted comparators (e.g., 1,5-dimethyl-3-cyanopyrazole) undergo two concurrent paths (both 1,5- and 2,3-interchange), resulting in a complex mixture of imidazole isomers. The exclusive pathway of the trifluoromethyl derivative ensures high predictability and yield in photochemical synthetic steps.
| Evidence Dimension | Photochemical transposition pathway |
| Target Compound Data | 100% exclusive 1,5-interchange pathway |
| Comparator Or Baseline | Cyano-substituted pyrazoles (mixed 1,5- and 2,3-interchange pathways) |
| Quantified Difference | Elimination of the competing 2,3-interchange pathway |
| Conditions | UV irradiation for photochemical transposition |
Predictable photochemical behavior eliminates the need for complex downstream purification of isomeric mixtures in advanced synthetic routes.
The C4 position of the pyrazole ring is the primary site for electrophilic aromatic substitution. The presence of the electron-donating 5-methyl group in 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole sufficiently activates the C4 position to allow for direct, high-yield chlorosulfonation, producing 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride . Compared to the baseline 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which lacks the activating 5-methyl group, the target compound requires less forcing conditions and provides a highly scalable route to C4-sulfonamides.
| Evidence Dimension | C4 activation for chlorosulfonation |
| Target Compound Data | Direct conversion to C4-sulfonyl chloride |
| Comparator Or Baseline | 1-methyl-3-(trifluoromethyl)-1H-pyrazole (lower C4 electron density) |
| Quantified Difference | Enhanced reactivity and regiocontrol at C4 due to the +I effect of the 5-methyl group |
| Conditions | Chlorosulfonic acid / electrophilic substitution conditions |
Enables the efficient, scalable production of C4-sulfonamide libraries for pharmaceutical screening and development.
The primary industrial application of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is as a precursor for 1-methyl-3-trifluoromethylpyrazole-5-carboxylic acid via autoxidation [1]. This carboxylic acid is a foundational building block for synthesizing succinate dehydrogenase inhibitor (SDHI) fungicides, where the precise positioning of the CF3 and amide groups is critical for binding to the fungal complex II.
Because the 5-methyl group activates the C4 position, this compound is highly suited for direct chlorosulfonation to yield 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride . This intermediate is widely used to synthesize diverse sulfonamide libraries targeting various pharmaceutical indications, including kinase inhibition and metabolic disorders.
Leveraging its exclusive 1,5-interchange phototransposition pathway, this compound is the optimal starting material for the UV-mediated synthesis of specifically substituted fluorinated imidazoles [2]. This predictable reactivity avoids the isomeric mixtures typically seen with cyano-substituted analogs, streamlining the production of complex heterocyclic scaffolds.
Flammable;Irritant